molecular formula C8H6N4O2S B12916599 5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine CAS No. 832-79-1

5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B12916599
CAS No.: 832-79-1
M. Wt: 222.23 g/mol
InChI Key: KEFOBHANGWVLMY-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a nitrophenyl group in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-nitrobenzoyl hydrazide with thiocyanates under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazonoyl halide, which then cyclizes to form the thiadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Reduction: 5-(2-Aminophenyl)-1,3,4-thiadiazol-2-amine.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with cellular targets, leading to the inhibition of key enzymes or pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis . In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways.

Comparison with Similar Compounds

    5-(2-Nitrophenyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    5-(2-Nitrophenyl)-1,3,4-triazole: Contains a triazole ring, offering different reactivity and biological activity.

Uniqueness: The presence of the thiadiazole ring in 5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine imparts unique chemical properties, such as enhanced stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(2-nitrophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-3-1-2-4-6(5)12(13)14/h1-4H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFOBHANGWVLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402258
Record name 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832-79-1
Record name 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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